![molecular formula C23H24O7 B6532528 (2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate CAS No. 904502-06-3](/img/structure/B6532528.png)
(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate is a useful research compound. Its molecular formula is C23H24O7 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.15220310 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar 3,4,5-trimethoxyphenyl (tmp) group have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, they can inhibit the growth of malignant breast tumors .
Biochemical Pathways
Tmp-bearing compounds have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties, thereby indicating their potential impact on a wide range of biochemical pathways .
Pharmacokinetics
It is known that the structural backbones of natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .
Result of Action
It is known that tmp-bearing compounds have demonstrated significant efficacy against leishmania, malaria, and trypanosoma, indicating their potential as anti-parasitic agents .
Biochemical Analysis
Biochemical Properties
The TMP group in (2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate has been found to interact with various enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It has shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The TMP group in this compound has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding its therapeutic scope .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound (2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate , also known as C22H22O6 , is a synthetic derivative of benzofuran. This compound has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound includes a benzofuran core with various functional groups that contribute to its biological activity. The presence of the trimethoxyphenyl group is notable for its potential interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C22H22O6 |
Molecular Weight | 382.41 g/mol |
IUPAC Name | (2Z)-4-methyl-3-oxo... |
CAS Number | 858760-45-9 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that benzofuran derivatives showed a dose-dependent increase in antioxidant activity measured through DPPH and ABTS assays.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. Compounds featuring the benzofuran moiety have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have shown effectiveness against breast and colon cancer cell lines by promoting apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. The compound's ability to modulate inflammatory cytokines could make it a candidate for treating inflammatory diseases. Research has shown that related compounds can inhibit the expression of COX-2 and other pro-inflammatory mediators in vitro.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant potential of the compound.
- Method : DPPH assay was utilized to measure free radical scavenging activity.
- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
-
Anticancer Study :
- Objective : Assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was performed on breast cancer cells (MCF-7).
- Results : The compound showed IC50 values comparable to established chemotherapeutics, suggesting promising anticancer activity.
-
Anti-inflammatory Assessment :
- Objective : Investigate the modulation of inflammatory markers.
- Method : ELISA was used to quantify cytokine levels in treated macrophages.
- Results : Significant downregulation of TNF-alpha and IL-6 was observed, supporting its anti-inflammatory potential.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups on the benzofuran moiety enhances electron donation capabilities, which can neutralize free radicals effectively. This property may be beneficial in developing treatments for oxidative stress-related diseases such as neurodegenerative disorders .
Anticancer Potential
Studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
Inflammation is a common pathway in many chronic diseases. Compounds similar to (2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications for inflammatory conditions .
Synergistic Effects with Other Compounds
There is growing interest in the synergistic effects of this compound when used in combination with other therapeutic agents. Studies suggest that co-administration with established drugs may enhance efficacy while reducing side effects. This approach could be particularly useful in cancer therapy where multi-drug regimens are common .
Case Study: Antioxidant Properties
A study conducted on a series of benzofuran derivatives demonstrated that (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene exhibited superior antioxidant activity compared to other tested compounds. The study measured the compound's ability to scavenge DPPH radicals and reduce ferric ions, showcasing its potential as a natural antioxidant agent .
Case Study: Anticancer Activity
In vitro studies on human breast cancer cells revealed that treatment with (2Z)-4-methyl-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups. These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics .
Properties
IUPAC Name |
[(2Z)-4-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-12(2)23(25)29-15-7-13(3)20-16(11-15)30-17(21(20)24)8-14-9-18(26-4)22(28-6)19(10-14)27-5/h7-12H,1-6H3/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXINNJWQYZLCZ-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.